3-甲基-2-丁烯-1-硫醇

描述

科学研究应用

3-Methyl-2-butene-1-thiol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.

Biology: It is studied for its role in the aroma profile of cannabis and its potential biological effects.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in relation to its sulfur-containing functional group.

作用机制

Target of Action

3-Methyl-2-butene-1-thiol, also known as Prenylthiol, is a volatile organosulfur compound

Mode of Action

A study has shown that it can undergo oxidation in the presence of hydroxyl radicals . The reaction process involves the association of the two reactants (Prenylthiol and OH radical), leading to the formation of barrierless prereactive complexes (RCs), transition states involving the intermediate RCs and product complexes (PCs), and finally, the formation of separated products (S- and C-centered Prenylthiol radicals + H2O) from the decomposition of the postreactive complexes (PCs) .

Result of Action

The oxidation of prenylthiol by hydroxyl radicals can lead to the formation of s- and c-centered prenylthiol radicals , which may further react with other molecules and potentially cause cellular damage.

Action Environment

The action, efficacy, and stability of Prenylthiol can be influenced by various environmental factors. For instance, the presence of hydroxyl radicals can lead to its oxidation . Moreover, safety data suggests that it should be handled in a well-ventilated place to prevent the formation of dust and aerosols .

准备方法

Synthetic Routes and Reaction Conditions: 3-Methyl-2-butene-1-thiol can be synthesized through various methods. One common synthetic route involves the reaction of carbamimidothioic acid with 3,3-dimethylallyl bromide . Another method includes the use of thiourea as a nucleophile in the preparation of thiols from alkyl halides .

Industrial Production Methods: Industrial production of 3-Methyl-2-butene-1-thiol typically involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The exact industrial methods are proprietary and may vary between manufacturers.

化学反应分析

Types of Reactions: 3-Methyl-2-butene-1-thiol undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized by reagents like bromine or iodine to yield disulfides.

Reduction: Disulfides formed from oxidation can be reduced back to thiols using zinc and acid.

Substitution: It can undergo nucleophilic substitution reactions, particularly with alkyl halides.

Common Reagents and Conditions:

Oxidation: Bromine (Br2) or iodine (I2) in an aqueous or organic solvent.

Reduction: Zinc (Zn) and hydrochloric acid (HCl).

Substitution: Thiourea in the presence of an alkyl halide.

Major Products Formed:

Oxidation: Disulfides (R–S–S–R’).

Reduction: Thiols (R–SH).

Substitution: Alkyl thiols and isothiourea salts.

相似化合物的比较

3-Methyl-1-butanethiol: Another thiol with a similar structure and odor profile.

Ethanethiol: A simpler thiol used as an odorant in natural gas.

2-Butene-1-thiol: Another thiol with a similar structure but different odor characteristics.

Uniqueness: 3-Methyl-2-butene-1-thiol is unique due to its strong, skunky odor and its presence in both cannabis and lightstruck beer. Its specific structure allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications .

属性

IUPAC Name |

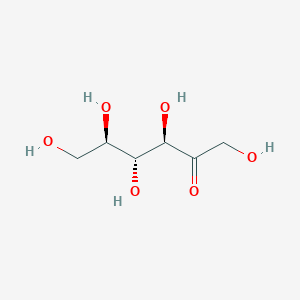

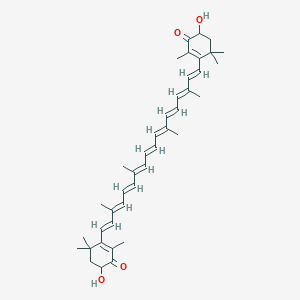

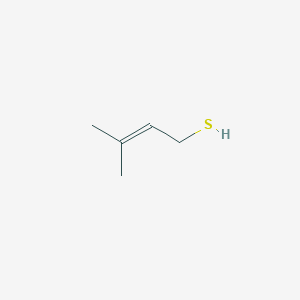

3-methylbut-2-ene-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S/c1-5(2)3-4-6/h3,6H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDPOKGOQFTYGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCS)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200907 | |

| Record name | Prenyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid | |

| Record name | Prenylthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/508/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

128.00 to 135.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methyl-2-butene-1-thiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031529 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in ethanol, triacetin and heptane | |

| Record name | Prenylthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/508/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.884-0.885 | |

| Record name | Prenylthiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/508/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5287-45-6 | |

| Record name | 3-Methyl-2-butene-1-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5287-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prenyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005287456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prenyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRENYLTHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDG262156U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-2-butene-1-thiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031529 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-methyl-2-butene-1-thiol?

A1: 3-Methyl-2-butene-1-thiol has the molecular formula C5H10S and a molecular weight of 102.18 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided research, studies utilize techniques like gas chromatography-mass spectrometry (GC-MS) [, , , , , , , , , , , , , , , , ] and gas chromatography-olfactometry (GC-O) [, , , , , , ] to characterize and quantify 3-methyl-2-butene-1-thiol. These techniques provide information about its mass fragmentation pattern and retention time, which are crucial for identification.

Q3: Where is 3-methyl-2-butene-1-thiol naturally found?

A3: 3-Methyl-2-butene-1-thiol is a significant contributor to the characteristic "skunky" aroma of Cannabis sativa [, , ]. It's also found in various other plants, including certain cultivars of Fritillaria imperialis (commonly known as the crown imperial) [].

Q4: How is 3-methyl-2-butene-1-thiol formed in beer?

A4: In beer, 3-methyl-2-butene-1-thiol is primarily formed as a result of exposure to sunlight [, , , , , ]. This process, known as the "lightstruck reaction," involves the photolysis of isohumulones (bitter compounds derived from hops) in the presence of sulfur-containing amino acids [, , ].

Q5: Can 3-methyl-2-butene-1-thiol form in beer without light exposure?

A5: Yes, research indicates that 3-methyl-2-butene-1-thiol can also form, albeit slowly, during the thermal oxidation of beer, even in the absence of light [].

Q6: What is the sensory threshold of 3-methyl-2-butene-1-thiol in beer?

A6: 3-Methyl-2-butene-1-thiol possesses an extremely low sensory threshold in beer, ranging from 2 to 7 ng/L []. This means that even minute quantities can impart a noticeable "skunky" off-flavor.

Q7: Are there other compounds that contribute to the "skunky" aroma in beer?

A7: Research using multidimensional GC-olfactometry revealed the presence of two additional unidentified compounds in beer with aromas indistinguishable from the “skunky” aroma of 3-methyl-2-butene-1-thiol []. These compounds likely contribute to the overall "lightstruck" character.

Q8: How does 3-methyl-2-butene-1-thiol react in the atmosphere?

A8: A study employing high-level quantum chemical calculations investigated the atmospheric fate of 3-methyl-2-butene-1-thiol []. It found that the dominant reaction pathway involves the addition of a hydroxyl radical (•OH) to a carbon atom of the alkene moiety, leading to the formation of a carbon-centered radical.

Q9: How does the atmospheric degradation of 3-methyl-2-butene-1-thiol impact its environmental persistence?

A9: The reaction with hydroxyl radicals contributes significantly to the atmospheric removal of 3-methyl-2-butene-1-thiol, impacting its overall environmental persistence [].

Q10: What analytical methods are commonly employed to detect and quantify 3-methyl-2-butene-1-thiol?

A10: Various analytical techniques are utilized to study 3-methyl-2-butene-1-thiol. These include:

- Gas chromatography with flame ionization detection (GC-FID): Provides quantitative information on the compound's concentration [].

- Gas chromatography with flame photometry (GC-FPD): Offers selective and sensitive detection of sulfur-containing compounds like 3-methyl-2-butene-1-thiol [].

- Gas chromatography with sulfur chemiluminescence detection (GC-SCD): Specifically targets sulfur compounds, enabling highly sensitive and selective detection [, ].

- Purge and trap (P&T) coupled with GC-MS: Enhances sensitivity by concentrating volatile compounds before analysis [].

- Solid-phase microextraction (SPME) combined with GC-MS: Enables efficient extraction and preconcentration of volatile compounds from complex matrices [, , ].

- Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS: A solvent-free technique for analyzing volatile compounds in the headspace above a sample [].

- Solvent-assisted flavor evaporation (SAFE) coupled with GC-MS: Isolates volatile compounds from complex matrices while minimizing thermal degradation [, , ].

Q11: How can the formation of 3-methyl-2-butene-1-thiol in beer be monitored?

A11: A spectrophotometric method has been developed to monitor the formation of 3-methyl-2-butene-1-thiol in beer []. This method utilizes the decrease in riboflavin absorbance at 445 nm upon light exposure, which is directly correlated with the formation of the "lightstruck" character [].

Q12: In what other beverages does 3-methyl-2-butene-1-thiol play a role in flavor?

A12: Beyond beer and cannabis, 3-methyl-2-butene-1-thiol has been identified as a key contributor to the aroma profile of roasted coffee [, ]. It's also detected in mangosteen wines [].

Q13: How does the presence of melanoidins in coffee affect 3-methyl-2-butene-1-thiol?

A13: Research indicates that coffee melanoidins, particularly those with low molecular weights (1500-3000 Da), can significantly reduce the concentration of 3-methyl-2-butene-1-thiol in coffee beverages []. This interaction likely contributes to the complex flavor profile of coffee.

Q14: What challenges are associated with 3-methyl-2-butene-1-thiol in the beer industry?

A14: The formation of 3-methyl-2-butene-1-thiol presents a significant challenge for brewers, as it can lead to undesirable "skunky" off-flavors in beer [, ]. This necessitates careful control of light exposure during brewing, packaging, and storage [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。